N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide
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Overview
Description
N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-bromocinnamaldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as 2-dimethylaminopyridine (DMAP) and tert-butyl hydroperoxide (TBHP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives, while reduction may produce imidazo[1,2-a]pyrimidine-2-carboxamide derivatives with reduced functional groups.
Scientific Research Applications
N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Similar core structure with variations in functional groups and substituents.
Triazolo[1,5-a]pyrimidine: Contains an additional nitrogen atom in the ring structure, leading to different chemical properties and biological activities.
Uniqueness
N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl and carboxamide groups contribute to its ability to interact with various molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-(cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-2-4-11-8(15)7-6-14-5-1-3-12-9(14)13-7/h1,3,5-6H,4H2,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIPOIKCLOPHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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